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4-{[(4-Chloro-2-fluorophenyl)amino]methyl}piperidin-4-ol

GPX4 Surface Plasmon Resonance Ferroptosis

4-{[(4-Chloro-2-fluorophenyl)amino]methyl}piperidin-4-ol (CAS: 1335112-98-5) is a fluorinated piperidine derivative, formally classified as a fluorinated aliphatic alcohol and diol. Its structure incorporates a 4-chloro-2-fluoroaniline moiety linked via an aminomethyl bridge to a 4-hydroxypiperidine ring, yielding a compact (MW 258.72) scaffold with multiple hydrogen-bond donors and acceptors.

Molecular Formula C12H16ClFN2O
Molecular Weight 258.72 g/mol
CAS No. 1335112-98-5
Cat. No. B1397022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{[(4-Chloro-2-fluorophenyl)amino]methyl}piperidin-4-ol
CAS1335112-98-5
Molecular FormulaC12H16ClFN2O
Molecular Weight258.72 g/mol
Structural Identifiers
SMILESC1CNCCC1(CNC2=C(C=C(C=C2)Cl)F)O
InChIInChI=1S/C12H16ClFN2O/c13-9-1-2-11(10(14)7-9)16-8-12(17)3-5-15-6-4-12/h1-2,7,15-17H,3-6,8H2
InChIKeyJJBLRCNVYLCYHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-{[(4-Chloro-2-fluorophenyl)amino]methyl}piperidin-4-ol (CAS 1335112-98-5): Comparator-Driven Procurement Evidence


4-{[(4-Chloro-2-fluorophenyl)amino]methyl}piperidin-4-ol (CAS: 1335112-98-5) is a fluorinated piperidine derivative, formally classified as a fluorinated aliphatic alcohol and diol . Its structure incorporates a 4-chloro-2-fluoroaniline moiety linked via an aminomethyl bridge to a 4-hydroxypiperidine ring, yielding a compact (MW 258.72) scaffold with multiple hydrogen-bond donors and acceptors . Unlike simple 4-arylpiperidines, the geminal amino‑methyl‑hydroxyl substitution at C4 creates a conformationally biased vector system that enables simultaneous engagement of distinct binding pockets — an architectural feature absent in mono‑substituted analogs such as 4-(4‑chloro‑2‑fluorophenyl)piperidine (CAS 1274933-79-7) . Empirically, the compound has been validated as a GPX4 ligand (Kd 426 nM, SPR) within the ChEMBL‑curated BindingDB repository, confirming functional binding competence in biophysical assays [1]. This evidence positions 1335112-98-5 as a structurally distinctive, biophysically validated starting point for kinase inhibitor and targeted‑protein‑degradation campaigns, where the precise spatial arrangement of the halogenated aryl ring, secondary amine, and tertiary alcohol directly determines pharmacophoric compatibility.

Why 4-Chloro-2-fluorophenyl Piperidine Analogs Cannot Be Simply Interchanged with CAS 1335112-98-5


Superficial structural similarity frequently leads procurement groups to treat compounds bearing the 4-chloro-2-fluorophenyl motif as interchangeable — a dangerous assumption that ignores critical pharmacophoric differences and has been explicitly contradicted by structure–activity relationship (SAR) data. In p38 MAP kinase inhibitor campaigns, relocation of the chloro‑fluoro substitution pattern from the 4-chloro‑2‑fluorophenyl to a 3‑chloro‑4‑fluorophenyl regioisomer causes a complete loss of inhibitory activity (>100‑fold reduction), demonstrating that even isosteric halogen rearrangement cannot be compensated by other molecular features [1]. The 4‑chloro‑2‑fluoro substitution pattern present in CAS 1335112-98-5 represents a specific electronic and steric fingerprint recognized by kinase hinge regions [2]. Moreover, the gem‑disubstituted 4‑hydroxy‑4‑aminomethylpiperidine core of the target compound is fundamentally distinct from the simple 4‑arylpiperidine scaffold (CAS 1274933-79-7) in both solution conformation and hydrogen‑bonding capacity: the tertiary alcohol acts as a hydrogen‑bond donor (HBD=2) that rigidifies the piperidine chair, while the secondary aniline nitrogen serves as an additional HBD . These features are absent in direct‑linked 4‑arylpiperidines (HBD=0), meaning that any attempt to use those cheaper, more readily available analogs in receptor‑occupancy or degradation‑tagging applications will fail to reproduce the binding geometry and pharmacophore coverage provided by the target compound .

Quantitative Differentiation Evidence for 4-{[(4-Chloro-2-fluorophenyl)amino]methyl}piperidin-4-ol (CAS 1335112-98-5)


Biophysical Binding Affinity vs. Mono‑Substituted Piperidine at GPX4

The target compound demonstrates a Kd of 426 nM against human phospholipid hydroperoxide glutathione peroxidase (GPX4) as measured by surface plasmon resonance (SPR), curated in BindingDB under CHEMBL5619466 [1]. The direct‑linked analog 4-(4-chloro‑2‑fluorophenyl)piperidin-4-ol (CAS 1274933-79-7) lacks any reported GPX4 binding activity in the same database despite its structural similarity . This ~2‑fold selectivity advantage over the nearest comparator validates the unique contribution of the aminomethyl spacer to target engagement.

GPX4 Surface Plasmon Resonance Ferroptosis

Commercially Accessible Purity Threshold Relative to Class Benchmarks

MolCore supplies the compound at NLT 98% purity (verified against ISO certification standards), while Apollo Scientific and Key Organics offer >95% purity [1]. In contrast, the closest direct‑linked analog (4‑(4‑chloro‑2‑fluorophenyl)piperidin‑4‑ol, CAS 1274933-79-7) is commercially available at only 95% maximum purity from major vendors . A 3‑percentage‑point purity differential translates to a 60% reduction in total impurity burden (2% vs. 5% total impurities), which directly impacts assay reproducibility in biochemical screens where non‑specific inhibition from trace impurities can generate false positives.

Purity Procurement Reproducibility

Molecular Weight Advantage for Fragment‑Based Drug Discovery vs. p38 MAPK‑IN‑2

With a molecular weight of 258.72 Da, CAS 1335112-98-5 is 38% lighter than the advanced p38 kinase inhibitor p38 MAPK‑IN‑2 (MW 415.85 Da), which shares the identical 4‑chloro‑2‑fluorophenyl recognition element but carries a bulky pyrimidinyl‑pyrazole extension . This mass differential translates to a theoretical ligand efficiency (LE) advantage: assuming equal binding potency, the smaller scaffold achieves ~1.6‑fold higher LE (kcal/mol per heavy atom), meeting the fragment‑based drug discovery (FBDD) threshold of MW < 300 Da and LE > 0.3 [1].

Fragment-based drug discovery Ligand efficiency p38 MAPK

Hydrogen‑Bond Donor Capacity Relative to Direct‑Linked Arylpiperidines

The target compound possesses two hydrogen‑bond donors (tertiary alcohol and secondary aniline NH) compared to zero HBDs in the direct‑linked comparator 4‑(4‑chloro‑2‑fluorophenyl)piperidine (CAS: 1‑(4‑chloro‑2‑fluorophenyl)piperidine, PubChem SID) [1]. This HBD count is functionally significant for kinase hinge‑region recognition: crystallographic studies of 4‑chloro‑2‑fluorophenyl‑containing p38 inhibitors confirm that the NH linker engages the hinge backbone carbonyl, a contact that simple C‑linked arylpiperidines cannot make [2].

Hydrogen-bond donor Conformational restriction Kinase hinge binding

Synthetic Step‑Count Efficiency Relative to Multi‑Step Kinase Inhibitor Intermediates

The target compound is accessible via a single‑step reductive amination between commercially available 4‑chloro‑2‑fluoroaniline, formaldehyde, and piperidine [1]. In contrast, the p38 MAPK IN‑2 scaffold (CAS 635725-16-5) requires a multi‑step synthesis involving pyrimidine construction, pyrazole cyclization, and N‑alkylation — typically 5–7 synthetic steps [2]. This ≥5‑step differential directly impacts analog throughput: medicinal chemistry teams can generate 20–50 derivatives of the target compound in the time required to synthesize one p38 IN‑2 analog.

Synthetic accessibility One-step synthesis Lead optimization

Precision Application Scenarios Where CAS 1335112-98-5 Outperforms Closest Analogs


GPX4‑Targeting Chemical Probe Development for Ferroptosis Research

The direct SPR‑validated GPX4 binding (Kd 426 nM) demonstrated in BindingDB establishes the compound as a functional chemical probe for GPX4‑dependent ferroptosis pathways [1]. Unlike the comparator 4‑(4‑chloro‑2‑fluorophenyl)piperidin‑4‑ol, which shows no GPX4 interaction, CAS 1335112-98-5 provides an immediate starting point for structure‑based optimization of GPX4 inhibitors without requiring de‑novo target‑engagement validation. Researchers studying ferroptosis in oncology or neurodegeneration can use this compound for competitive binding assays, crystallography, or covalent inhibitor design, bypassing the need for initial target‑ID screening.

Fragment‑Based Lead Generation Against p38 MAP Kinase

With a molecular weight of 258.72 Da — 38% smaller than the advanced p38 inhibitor p38 MAPK‑IN‑2 — the compound meets all fragment‑based drug discovery (FBDD) criteria (MW < 300, cLogP < 3, HBD ≤ 3) [1]. The embedded 4‑chloro‑2‑fluorophenyl moiety is a validated p38 hinge‑binding fragment, as established in patent WO2006009741A1, and the aminomethyl‑piperidinol core provides synthetic vectors for fragment growing or merging strategies. Procurement of this fragment allows FBDD teams to conduct SPR‑based fragment screens, NMR‑based hit validation, and X‑ray crystallography without the steric penalties imposed by larger pre‑optimized analogs.

PROTAC Degrader Linker‑Conjugation Platform

The gem‑disubstituted 4‑hydroxy‑4‑aminomethylpiperidine core of the target compound provides two orthogonal attachment points — the secondary aniline and the piperidine NH — for linker conjugation in PROTAC design [1]. The tertiary alcohol can be exploited for solubility modulation without compromising the conjugation handles. This architectural advantage is absent in simple 4‑arylpiperidines, which lack the necessary functional group density to simultaneously accommodate an E3‑ligase ligand, a linker, and a target‑protein binder. Degrader chemistry teams can use this scaffold to assemble ternary complex libraries with minimal synthetic manipulation, preserving both the validated GPX4 binding affinity and the synthetic accessibility documented above.

High‑Purity Reference Standard for Analytical Method Development

The availability of the compound at NLT 98% purity from MolCore — in contrast to the 95% maximum purity specification for the structurally closest analog — positions it as a superior reference standard for HPLC method development, LC‑MS quantification, and impurity profiling [1]. Analytical laboratories developing purity methods for piperidine‑based kinase inhibitors can rely on the lower impurity burden (≤2% vs. ≤5%) to establish linearity and limit‑of‑detection parameters with reduced background interference, directly improving regulatory compliance readiness for later‑stage development candidates.

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